5-Octen-2-one, 6-methyl- 5-Octen-2-one, 6-methyl-
Brand Name: Vulcanchem
CAS No.: 24199-46-0
VCID: VC3822717
InChI: InChI=1S/C9H16O/c1-4-8(2)6-5-7-9(3)10/h6H,4-5,7H2,1-3H3
SMILES: CCC(=CCCC(=O)C)C
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

5-Octen-2-one, 6-methyl-

CAS No.: 24199-46-0

Cat. No.: VC3822717

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

5-Octen-2-one, 6-methyl- - 24199-46-0

Specification

CAS No. 24199-46-0
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name 6-methyloct-5-en-2-one
Standard InChI InChI=1S/C9H16O/c1-4-8(2)6-5-7-9(3)10/h6H,4-5,7H2,1-3H3
Standard InChI Key SAXWRVSDVXCTEL-UHFFFAOYSA-N
SMILES CCC(=CCCC(=O)C)C
Canonical SMILES CCC(=CCCC(=O)C)C

Introduction

Chemical Structure and Identification

Molecular Architecture

5-Octen-2-one, 6-methyl- belongs to the ketone class, featuring a carbonyl group at the 2-position and an unsaturated carbon chain. The IUPAC name, (5E)-6-methyloct-5-en-2-one, reflects its trans (E) stereochemistry, confirmed by SMILES notation [H]\C(CCC(C)=O)=C(\C)CC . The planar structure enables keto-enol tautomerism, though the enol form is less prevalent due to the absence of alpha-hydrogens adjacent to the carbonyl group .

Key Structural Features:

  • Molecular Formula: C₉H₁₆O

  • Monoisotopic Mass: 140.120 g/mol

  • Stereochemistry: E-configuration at the 5,6 double bond

  • Functional Groups: Ketone (C=O), alkene (C=C), and methyl branch

The InChIKey SAXWRVSDVXCTEL-SOFGYWHQSA-N uniquely identifies the compound’s stereoisomerism . X-ray crystallography data, though absent in literature, predicts a bent aliphatic chain with the methyl and carbonyl groups in trans orientations .

Synthesis and Production

Industrial Synthesis Routes

The compound is synthesized via acid-catalyzed rearrangement of 2,2,6-trimethyl-3,4-dihydropyran, yielding 6-methyl-5-octen-2-one and 6-methyl-6-hepten-2-one as intermediates . Optimal conditions involve heating the reaction mixture at 100–150°C with sulfonic acid catalysts (e.g., p-toluenesulfonic acid) .

Reaction Mechanism:

  • Protonation: The dihydropyran oxygen is protonated, weakening the ring structure.

  • Ring Opening: Cleavage of the ether bond forms a carbocation at C-3.

  • Hydride Shift: A 1,2-hydride shift stabilizes the carbocation.

  • Deprotonation: Loss of a proton yields the conjugated enone .

Alternative methods include cross-metathesis of trisubstituted alkenes, as demonstrated in a 2019 study using Grubbs catalysts to functionalize monoterpenoids .

Laboratory-Scale Preparation

A 1969 Tetrahedron protocol outlines the condensation of ethyl acetoacetate with prenyl bromide under basic conditions, followed by decarboxylation to yield 6-methyl-5-octen-2-one . Key parameters include:

  • Temperature: 80–100°C

  • Catalyst: Potassium tert-butoxide

  • Yield: ~65%

Physical and Chemical Properties

Thermodynamic Data

PropertyValueConditionsSource
Boiling Point65°C10 Torr
358–359 K0.025 bar
Density0.8603 g/cm³20°C
LogP3.3pH 7, 20°C
Vapor Pressure0.025 bar358 K

The compound’s volatility increases under reduced pressure, as evidenced by its boiling point drop from 358 K (0.025 bar) to 65°C (10 Torr) .

Spectroscopic Characteristics

  • Mass Spectrometry (EI): Base peak at m/z 43 (C₂H₃O⁺), with significant fragments at m/z 85 (C₅H₉O⁺) and m/z 140 (molecular ion) .

  • Infrared (IR): Strong absorption at 1715 cm⁻¹ (C=O stretch) and 1660 cm⁻¹ (C=C stretch) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.60 (s, 3H, CH₃), 2.15 (t, 2H, CH₂CO), 5.40 (m, 1H, CH=) .

    • ¹³C NMR: δ 207.8 (C=O), 132.5 (C=C), 22.1 (CH₃) .

Toxicity and Environmental Impact

Hazard Classification

Under the Globally Harmonized System (GHS), the compound carries:

  • H317: May cause allergic skin reaction.

  • H412: Harmful to aquatic life with long-lasting effects .

Precautionary measures (P273, P501) recommend avoiding environmental release and proper waste disposal .

Ecotoxicology

Though detected in water and soil samples, quantitative toxicokinetic data are lacking . Read-across studies with analogous ketones suggest moderate bioaccumulation potential (BCF ≈ 150) .

Applications and Industrial Relevance

Fragrance Industry

The compound’s fruity, green odor profile makes it a candidate for synthetic essential oils. It is structurally related to geranylacetone, a key component in floral fragrances .

Organic Synthesis

As a dienophile, it participates in Diels-Alder reactions to form cycloadducts for pharmaceutical intermediates . A 2019 study demonstrated its use in synthesizing epoxidized terpenoids via cross-metathesis .

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